![molecular formula C22H21FN4O2 B2489451 N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)urea CAS No. 866038-95-1](/img/structure/B2489451.png)

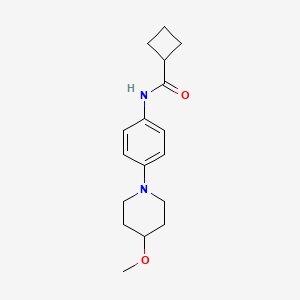

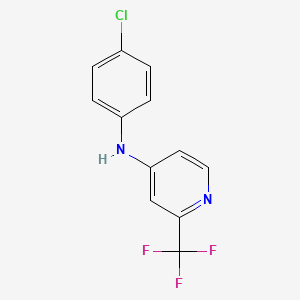

N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to "N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)urea" often involves complex reactions that yield highly selective inhibitors or compounds with specific activities. For example, AR-A014418, a compound with a structure somewhat similar to the one , was synthesized via a radiolabelling reaction using carbon-11, showcasing the intricate processes involved in creating such molecules for cerebral PET studies, although its brain penetration was found to be extremely poor (Vasdev et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds related to "this compound" has been the subject of various studies. The structure is typically characterized using techniques such as X-ray crystallography, which provides detailed insights into the molecular conformation and the intramolecular interactions that stabilize the compound. For instance, the title compound "N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea" shows all non-H atoms in the molecule are essentially coplanar, highlighting the structural rigidity and planarity of similar compounds (Lough et al., 2010).

Chemical Reactions and Properties

These compounds often participate in a variety of chemical reactions, reflecting their reactivity and functional utility in different chemical contexts. For instance, the urea and hydroxamic acid functionalities in such molecules can undergo various transformations, including Lossen rearrangement, highlighting their versatility in synthetic chemistry applications (Thalluri et al., 2014).

Scientific Research Applications

Toxicological Studies

25C-NBOMe Characterization : The study provides a comprehensive overview of the properties and effects of N-Methoxybenzyl derivatives, including N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)urea. These compounds are potent hallucinogens with potential harmful effects, requiring further investigation to evaluate their chemical, pharmacological, and toxicological properties (Kamińska, Świt, & Malek, 2020).

Environmental Studies

Urea and Nitrogen Metabolism : Research highlights the significance of urea in microbial metabolism in aquatic systems. It's an essential nitrogen source for primary producers, and understanding its transport, production, and decomposition is vital for ecological studies (Solomon et al., 2010).

Agricultural Applications

Urea as Fertilizer : Insights into the problems encountered with urea as a nitrogen fertilizer are provided. Studies focus on its adverse effects, such as NH3 volatilization and phytotoxicity, and propose solutions like urease inhibitors to mitigate these effects (Bremner, 1995).

Biotechnology

Urea Biosensors : The review addresses recent advancements in biosensors for detecting urea concentration. It discusses the significance of ureas in enzyme immobilization and the potential applications of these biosensors in various fields like healthcare and agriculture (Botewad et al., 2021).

Mechanism of Action

Target of Action

It is known that many indole derivatives, which this compound is a part of, have shown to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

It is known that indole derivatives can have a wide range of effects, depending on their specific structure and the receptors they interact with .

properties

IUPAC Name |

1-[3-cyano-1-[(4-methoxyphenyl)methyl]-4,5-dimethylpyrrol-2-yl]-3-(4-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O2/c1-14-15(2)27(13-16-4-10-19(29-3)11-5-16)21(20(14)12-24)26-22(28)25-18-8-6-17(23)7-9-18/h4-11H,13H2,1-3H3,(H2,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMBBNLQARDWPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)NC(=O)NC2=CC=C(C=C2)F)CC3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2489370.png)

![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2489374.png)

![benzo[d][1,3]dioxol-5-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2489382.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2489384.png)

![3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2489386.png)

![N-(3-chlorophenyl)-7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2489389.png)

![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide](/img/structure/B2489390.png)